2-chloro-N-[(2E)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-chloro-N-[(2E)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2E)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an intermediate ester compound . This intermediate is then subjected to further reactions, including chlorination and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2E)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
2-chloro-N-[(2E)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2E)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues
Uniqueness
2-chloro-N-[(2E)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is unique due to its specific structural features, including the thiazole ring and the presence of both chlorine and ethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H13ClN2O3S2 |
---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
2-chloro-N-(3-ethyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C9H13ClN2O3S2/c1-2-12-6-4-17(14,15)5-7(6)16-9(12)11-8(13)3-10/h6-7H,2-5H2,1H3 |
InChI Key |
UJZJLABPBMJZKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2CS(=O)(=O)CC2SC1=NC(=O)CCl |
Origin of Product |
United States |
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